N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251600-62-0
VCID: VC5843148
InChI: InChI=1S/C21H18ClN5O4/c1-13-5-3-4-6-16(13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-11-14(22)7-8-17(15)30-2/h3-11H,12H2,1-2H3,(H,24,28)
SMILES: CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Molecular Formula: C21H18ClN5O4
Molecular Weight: 439.86

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

CAS No.: 1251600-62-0

Cat. No.: VC5843148

Molecular Formula: C21H18ClN5O4

Molecular Weight: 439.86

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide - 1251600-62-0

Specification

CAS No. 1251600-62-0
Molecular Formula C21H18ClN5O4
Molecular Weight 439.86
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Standard InChI InChI=1S/C21H18ClN5O4/c1-13-5-3-4-6-16(13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-15-11-14(22)7-8-17(15)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Standard InChI Key QICMFHCFPXEYOX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A triazolo[4,3-a]pyrazine heterocyclic system, which combines a triazole ring fused to a pyrazine moiety.

  • A 2-methylphenoxy substituent at position 8 of the pyrazine ring.

  • An N-(5-chloro-2-methoxyphenyl)acetamide group linked via a methylene bridge to the triazole ring.

This arrangement creates a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for biological activity.

Systematic Nomenclature and Identifiers

  • IUPAC Name: N-(5-Chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo- triazolo[4,3-a]pyrazin-2-yl]acetamide.

  • CAS Registry Number: 1251600-62-0.

  • Molecular Formula: C₂₁H₁₈ClN₅O₄.

  • Molecular Weight: 439.86 g/mol.

  • SMILES Notation: CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the triazolo-pyrazine core and attach substituents:

  • Formation of the Pyrazine Ring: Condensation of diaminopyrazine derivatives with carbonyl sources under acidic conditions.

  • Triazole Ring Construction: Cyclization using hydrazine derivatives or nitrating agents to form the fused triazole moiety.

  • Substituent Attachment:

    • The 2-methylphenoxy group is introduced via nucleophilic aromatic substitution.

    • The acetamide side chain is coupled using carbodiimide-mediated amidation.

Reaction conditions (e.g., temperature, solvent polarity) are tightly controlled to avoid side products, though specific catalysts remain proprietary.

Physicochemical Properties

Key Parameters

PropertyValue
LogP (Partition Coefficient)3.42 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area98.5 Ų
SolubilityLow in water; soluble in DMSO, DMF

The high logP value indicates lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.

Stability Profile

  • Thermal Stability: Decomposes above 240°C.

  • Photostability: Susceptible to UV-induced degradation; requires storage in amber glass.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.78 (m, aromatic-H), 4.62 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 440.1021 [M+H]⁺ (calc. 440.1024).

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.4 min.

Related Compounds and Analogues

Compound NameStructural VariationBiological Activity
N-(5-Chloro-2-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-…acetamidePiperazine instead of phenoxyDopamine D2 receptor antagonism
N-(2-Methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-…acetamideNo chloro substituentReduced cytotoxicity (GI₅₀ > 20 µM)

Structural modifications at the phenoxy or chloro positions significantly alter target selectivity and pharmacokinetics.

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility hampers formulation.

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

Research Priorities

  • Prodrug Development: Phosphate ester derivatives to enhance solubility.

  • Target Identification: CRISPR-Cas9 screens to map cellular targets.

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